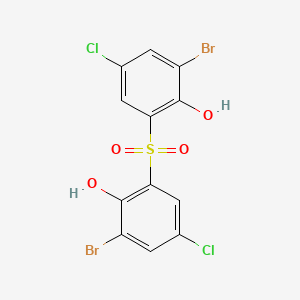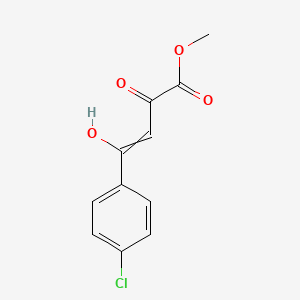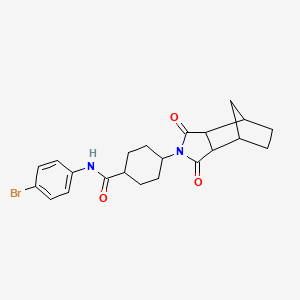![molecular formula C17H26N2O4S B12472523 N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472523.png)
N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxyethyl group, and a sulfonyl group attached to a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexylamine with 2-chloroethanol to form N-cyclohexyl-N-(2-hydroxyethyl)amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and sulfonyl groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide
- N-cyclohexyl-2-(4-hydroxybenzylidene)hydrazinoacetyl)amino)benzamide
Uniqueness
N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H26N2O4S |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C17H26N2O4S/c1-14-7-9-16(10-8-14)24(22,23)19(13-17(21)18-11-12-20)15-5-3-2-4-6-15/h7-10,15,20H,2-6,11-13H2,1H3,(H,18,21) |
InChI-Schlüssel |
QTHIQHAJWTVVHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCO)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B12472444.png)
![4-[({[3-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12472453.png)


![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(naphthalen-2-ylcarbamoyl)amino]phenyl}propanoate](/img/structure/B12472465.png)
![5-(4-bromophenyl)-3-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12472470.png)


![N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide](/img/structure/B12472491.png)


![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12472514.png)
![4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid](/img/structure/B12472526.png)
